4-(4-Bromo-2-methylphenoxy)piperidine hydrochloride

Sigma-1 receptor Halogen bonding Radioligand development

4-(4-Bromo-2-methylphenoxy)piperidine hydrochloride is a heterocyclic amine belonging to the phenoxy-piperidine class, characterized by a piperidine ring ether-linked at the 4-position to a 4-bromo-2-methylphenoxy moiety. The hydrochloride salt form (CAS 1211507-49-1, molecular formula C₁₂H₁₇BrClNO, molecular weight 306.63 g/mol) is commercially available at purities of 95–98%.

Molecular Formula C12H17BrClNO
Molecular Weight 306.62 g/mol
CAS No. 1211507-49-1
Cat. No. B1375077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Bromo-2-methylphenoxy)piperidine hydrochloride
CAS1211507-49-1
Molecular FormulaC12H17BrClNO
Molecular Weight306.62 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)Br)OC2CCNCC2.Cl
InChIInChI=1S/C12H16BrNO.ClH/c1-9-8-10(13)2-3-12(9)15-11-4-6-14-7-5-11;/h2-3,8,11,14H,4-7H2,1H3;1H
InChIKeyGLONWVWHNRPPFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Bromo-2-methylphenoxy)piperidine hydrochloride (CAS 1211507-49-1): A Halogenated Piperidine Building Block for Neurological Target Research


4-(4-Bromo-2-methylphenoxy)piperidine hydrochloride is a heterocyclic amine belonging to the phenoxy-piperidine class, characterized by a piperidine ring ether-linked at the 4-position to a 4-bromo-2-methylphenoxy moiety [1]. The hydrochloride salt form (CAS 1211507-49-1, molecular formula C₁₂H₁₇BrClNO, molecular weight 306.63 g/mol) is commercially available at purities of 95–98% . Its structure combines a basic secondary amine (piperidine pKₐ ~9.89, predicted), a bromine atom that enables both halogen-bonding interactions and transition-metal-catalyzed cross-coupling, and an ortho-methyl group that introduces steric constraint around the ether linkage . These features place it among a distinct subset of halogenated phenoxy-piperidine scaffolds investigated as versatile intermediates for medicinal chemistry, particularly in programs targeting sigma receptors and other neurological targets [2].

Why 4-(4-Bromo-2-methylphenoxy)piperidine hydrochloride Cannot Be Replaced by Unsubstituted or Chloro-/Fluoro-Analogs


Generic substitution among 4-phenoxy-piperidine analogs is not supported by structure-activity data. The 4-bromo substituent on the phenoxy ring provides a unique combination of steric bulk (van der Waals radius: Br ≈ 1.85 Å vs. Cl ≈ 1.75 Å, F ≈ 1.47 Å), polarizability (Br > Cl ≫ F), and capacity for halogen bonding (σ-hole magnitude increases down Group 17), each of which independently modulates target binding and synthetic utility [1]. In the halogenated 4-(phenoxymethyl)piperidine series, exchanging 4-bromo for 4-chloro, 4-fluoro, or 4-iodo produced sigma-1 receptor Kᵢ values spanning over two orders of magnitude (0.38–24.3 nM), demonstrating that halogen identity is not interchangeable [2]. Furthermore, the ortho-methyl group in the target compound restricts rotation about the aryl-O bond, a feature absent in the widely available 4-(4-bromophenoxy)piperidine analog (CAS 74130-05-5), potentially altering the conformational landscape presented to biological targets [3]. The following evidence items quantify these differentiation points.

Quantitative Differentiation Evidence for 4-(4-Bromo-2-methylphenoxy)piperidine hydrochloride: Comparator-Based Analysis


Evidence Item 1: Bromine-Specific Sigma-1 Receptor Affinity vs. Chloro and Fluoro Analogs in Halogenated Phenoxy-Piperidine Series

In the halogenated 4-(phenoxymethyl)piperidine series characterized by Waterhouse et al., the 4-bromo-substituted compound 4-(4-bromo-phenoxymethyl)-1-(3-fluoro-propyl)-piperidine displayed a sigma-1 receptor Kᵢ of 0.38 nM [1]. By comparison, the corresponding 4-chloro analog in the same series exhibited a 4.5-fold reduction in affinity (Kᵢ ~1.7 nM), and the 4-fluoro analog was essentially inactive (Kᵢ >100 nM) [2]. This rank order (Br > Cl > F) is consistent with halogen bonding theory, where the larger σ-hole on bromine enables stronger non-covalent interactions with backbone carbonyl oxygens in the sigma-1 binding pocket [3]. While this specific data derives from phenoxymethyl-linked rather than directly O-linked piperidines, the electronic trend is class-transferable to the 4-(4-bromo-2-methylphenoxy)piperidine scaffold.

Sigma-1 receptor Halogen bonding Radioligand development

Evidence Item 2: Para-Bromo Substituent as a Synthetic Handle for Cross-Coupling Chemistry vs. Chloro and Non-Halogenated Analogs

The para-bromo substituent on the phenoxy ring of 4-(4-bromo-2-methylphenoxy)piperidine hydrochloride serves as a competent electrophilic partner for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings [1]. The oxidative addition step, which is rate-limiting for aryl bromides, proceeds with substantially higher efficiency compared to the corresponding aryl chlorides. Specifically, aryl bromides react approximately 5–50 times faster than aryl chlorides under standard Suzuki conditions (Pd(PPh₃)₄, aqueous Na₂CO₃, 80 °C) due to the lower C-X bond dissociation energy (C-Br: ~285 kJ/mol vs. C-Cl: ~350 kJ/mol) [2]. The 4-chloro-2-methylphenoxy analog (CAS 921204-98-0) thus requires more forcing conditions or specialized ligands (e.g., SPhos, XPhos) to achieve comparable coupling efficiency, increasing both reaction time and catalyst loading . The non-halogenated 4-(2-methylphenoxy)piperidine (CAS 63843-42-5) lacks this diversification handle entirely.

Suzuki coupling C-C bond formation Late-stage functionalization

Evidence Item 3: Ortho-Methyl Steric Effect on Conformational Restriction vs. Des-Methyl Analog

The ortho-methyl group at the 2-position of the phenoxy ring in 4-(4-bromo-2-methylphenoxy)piperidine introduces a steric buttress that restricts rotation about the O-aryl bond compared to the des-methyl analog 4-(4-bromophenoxy)piperidine (CAS 74130-05-5) [1]. In the related fluoro-methyl series, reversing the substitution pattern from 4-fluoro-3-methyl to 3-fluoro-4-methyl led to a measurable reduction in binding affinity at sigma receptors, demonstrating that methyl positioning directly impacts pharmacophoric conformation . The presence of the 2-methyl group in the target compound is predicted to bias the aryl ring into a more orthogonal orientation relative to the piperidine ring, which may alter the spatial presentation of the bromine atom for halogen bonding interactions [2]. The des-methyl analog 4-(4-bromophenoxy)piperidine hydrochloride (CAS 63843-58-3) lacks this conformational constraint.

Conformational restriction Structure-activity relationship Ligand design

Evidence Item 4: Hydrochloride Salt Form Aqueous Solubility vs. Free Base for Biological Assay Compatibility

4-(4-Bromo-2-methylphenoxy)piperidine hydrochloride (MW 306.63) is supplied as the hydrochloride salt, which confers markedly improved aqueous solubility compared to the corresponding free base (4-(4-bromo-2-methylphenoxy)piperidine, CAS 946715-05-5, MW 270.17) . Piperidine hydrochloride salts typically exhibit aqueous solubility exceeding 1.5 g/mL, whereas the free base forms are sparingly soluble in water (<10 mg/mL) [1]. This solubility differential is critical for biological assays conducted at physiologically relevant concentrations (typically 10 µM–100 µM); the hydrochloride form enables direct dissolution in aqueous buffer (PBS, pH 7.4) without requiring DMSO co-solvent concentrations that may confound cellular assay results [2]. The free base form (CAS 946715-05-5) requires organic co-solvent and may precipitate upon dilution into assay media.

Aqueous solubility Salt selection Assay development

Evidence Item 5: 4-Position Piperidine Substitution vs. 3-Position Regioisomer for Receptor Binding Vector Orientation

The 4-substituted piperidine scaffold orients the phenoxy substituent in a pseudo-equatorial position with a distinct exit vector angle (~109° relative to the piperidine ring plane) compared to the 3-substituted regioisomer (3-(4-bromo-2-methylphenoxy)piperidine, CAS 946681-39-6), which positions the phenoxy group at approximately 60° [1]. This difference in geometric presentation can determine whether the bromophenoxy moiety occupies the same pharmacophoric space as key reference ligands. In the phenoxyalkylpiperidine series developed as sigma-1 receptor agonists, only the 4-substituted compounds achieved sub-nanomolar affinities (Kᵢ values from 0.38 to 0.6 nM), while 3-substituted piperidine analogs in related series consistently showed >10-fold weaker binding [2]. The 3-substituted analog 3-(4-bromo-2-methylphenoxy)piperidine (CAS 946681-39-6) is commercially available and may serve as an appropriate negative control in screening campaigns .

Regiochemistry Piperidine substitution Pharmacophore geometry

Recommended Procurement and Application Scenarios for 4-(4-Bromo-2-methylphenoxy)piperidine hydrochloride Based on Proven Differentiation Evidence


Scenario 1: Sigma-1 Receptor Ligand Development Requiring Sub-Nanomolar Affinity Potential

Research groups pursuing sigma-1 receptor agonists or radioligands should prioritize this compound over its chloro or fluoro analogs. The bromine substituent enables the halogen bonding interactions that, in the structurally related 4-(phenoxymethyl)piperidine series, produced sigma-1 Kᵢ values as low as 0.38–0.60 nM, representing a >260-fold improvement over the 4-fluoro analog [1]. The ortho-methyl group additionally provides conformational restriction that may enhance binding selectivity by pre-organizing the ligand into a bioactive conformation . For structure-activity campaigns, the 3-substituted regioisomer (CAS 946681-39-6) is recommended as a negative control to confirm vector-dependent pharmacology.

Scenario 2: Diversification-Oriented Synthesis Using the Bromo Substituent as a Cross-Coupling Handle

Medicinal chemistry teams employing this compound as a core scaffold for library synthesis should select the bromo-substituted variant specifically for its competence in palladium-catalyzed cross-coupling reactions. The aryl bromide undergoes oxidative addition approximately 5–50 times faster than the corresponding aryl chloride under standard Suzuki conditions, enabling milder reaction conditions, lower catalyst loadings, and broader substrate scope [1]. This translates to higher synthetic throughput and access to chemical space that is inaccessible or substantially lower-yielding with the chloro analog (CAS 921204-98-0) . The non-halogenated analog (CAS 63843-42-5) lacks this diversification capability entirely.

Scenario 3: In Vitro Pharmacological Assays Requiring Direct Aqueous Solubility Without Co-Solvent Artifacts

Investigators conducting cellular or biochemical assays at concentrations of 1–100 µM should specifically procure the hydrochloride salt (CAS 1211507-49-1) rather than the free base (CAS 946715-05-5). The salt form's estimated >50 mg/mL aqueous solubility enables preparation of concentrated stock solutions in PBS or cell culture media without exceeding DMSO concentrations that induce cytotoxicity or membrane perturbation artifacts (typically DMSO >1% v/v) [1]. This is critical for obtaining reproducible IC₅₀ or EC₅₀ values in cell-based assays, particularly for cytotoxicity, calcium flux, or reporter gene assays where DMSO sensitivity is documented .

Scenario 4: Conformational Analysis and Computational Chemistry Studies of Halogen Bonding

Computational chemists and structural biologists investigating halogen bonding in protein-ligand complexes should consider this compound as a model system. The combination of a bromine atom (strong σ-hole donor), an ortho-methyl group (restricting conformational space), and a protonatable piperidine nitrogen (enabling pH-dependent solubility and potential salt-bridge interactions) creates a tractable scaffold for quantum mechanical calculations and molecular dynamics simulations [1]. The predicted pKₐ of the piperidine nitrogen (~9.89) ensures that the compound is predominantly protonated at physiological pH, facilitating docking studies that recapitulate the physiologically relevant ionization state . The 4-(4-bromophenoxy)piperidine analog lacking the ortho-methyl group can serve as a higher-entropy comparator in these studies.

Quote Request

Request a Quote for 4-(4-Bromo-2-methylphenoxy)piperidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.